

Spectroscopic Profile of 5-Methoxy-3-methylphthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-3-methylphthalic acid

Cat. No.: B012782

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **5-Methoxy-3-methylphthalic acid**. Due to the absence of publicly available experimental spectra for this specific compound, this document presents high-quality predicted spectroscopic data for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, representative experimental protocols for the acquisition of such spectra for aromatic carboxylic acids are also provided to guide researchers in their own analytical work. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research, development, and quality control involving this and related compounds.

Chemical Structure and Properties

- IUPAC Name: 5-Methoxy-3-methylbenzene-1,2-dicarboxylic acid
- Molecular Formula: $\text{C}_{10}\text{H}_{10}\text{O}_5$
- Molecular Weight: 210.18 g/mol
- CAS Number: 103203-38-9

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Methoxy-3-methylphthalic acid**. This data has been generated using advanced computational models to provide a reliable estimation of the spectral characteristics.

Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11-13	Singlet (broad)	2H	Carboxylic acid protons (-COOH)
~7.4	Singlet	1H	Aromatic proton (H-6)
~7.2	Singlet	1H	Aromatic proton (H-4)
~3.9	Singlet	3H	Methoxy protons (-OCH ₃)
~2.3	Singlet	3H	Methyl protons (-CH ₃)

Predicted in a standard deuterated solvent such as DMSO-d₆ or CDCl₃.

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~170	Carboxylic acid carbon (-COOH)
~168	Carboxylic acid carbon (-COOH)
~160	Aromatic carbon (C-5, attached to -OCH ₃)
~138	Aromatic carbon (C-3, attached to -CH ₃)
~135	Aromatic carbon (C-1 or C-2)
~125	Aromatic carbon (C-1 or C-2)
~120	Aromatic carbon (C-6)
~115	Aromatic carbon (C-4)
~56	Methoxy carbon (-OCH ₃)
~20	Methyl carbon (-CH ₃)
Predicted in a standard deuterated solvent.	

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~2950	Medium	C-H stretch (aromatic and aliphatic)
~1700	Strong	C=O stretch (Carboxylic acid dimer)
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Aryl ether)
~1100	Medium	C-O stretch (Carboxylic acid)
Predicted for a solid sample (e.g., KBr pellet or thin film).		

Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
210	High	$[M]^+$ (Molecular ion)
193	Moderate	$[M - OH]^+$
192	Moderate	$[M - H_2O]^+$
165	High	$[M - COOH]^+$ or $[M - H_2O - CO]^+$
135	Moderate	Fragmentation of the aromatic ring

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited. These protocols are based on standard procedures for the analysis of solid aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ^1H and ^{13}C NMR spectra of a solid aromatic carboxylic acid.

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample (e.g., **5-Methoxy-3-methylphthalic acid**).
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be one that fully dissolves the analyte and has minimal overlapping signals with the compound of interest.
 - Transfer the solution to a standard 5 mm NMR tube.

- Instrument Setup:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the appropriate nuclei (^1H and ^{13}C).

- ^1H NMR Acquisition:

- Set the spectral width to approximately 15 ppm.
- Use a standard 90° pulse sequence.
- Set the relaxation delay to 1-5 seconds.
- Acquire a suitable number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

- ^{13}C NMR Acquisition:

- Set the spectral width to approximately 220 ppm.
- Use a proton-decoupled pulse sequence.
- Set the relaxation delay to 2-10 seconds.
- Acquire a larger number of scans (typically several hundred to thousands) due to the lower natural abundance of ^{13}C .

- Process the data similarly to the ^1H spectrum.
- Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the thin solid film method for obtaining an IR spectrum.[\[1\]](#)

- Sample Preparation:

- Place a small amount of the solid sample (a few milligrams) into a clean vial.
- Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone or methylene chloride) and mix to dissolve.[\[1\]](#)
- Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[1\]](#)
- Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.[\[1\]](#)

- Data Acquisition:

- Place the salt plate into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment to subtract any atmospheric interference.
- Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .

- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

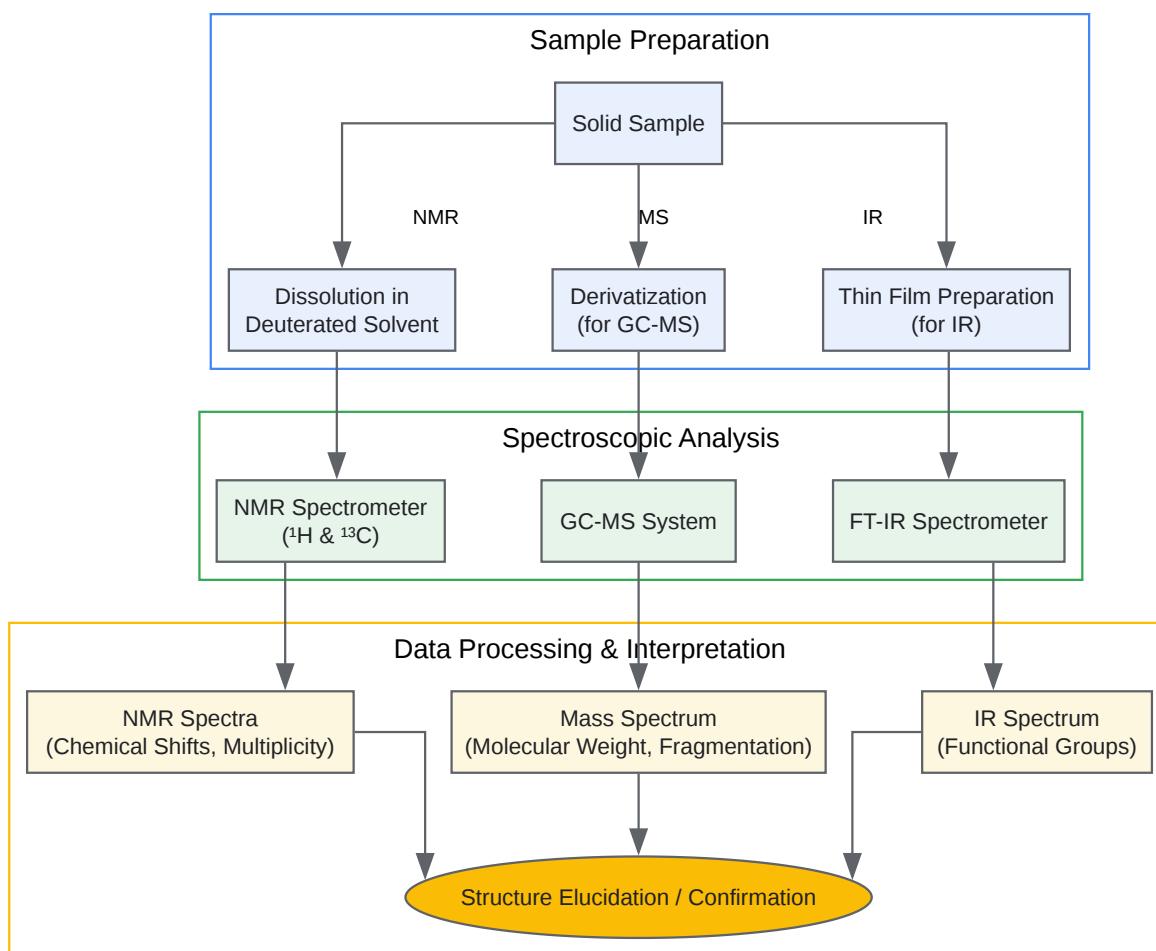
This protocol outlines a general procedure for the analysis of an organic acid using Gas Chromatography-Mass Spectrometry (GC-MS), which often requires derivatization.[\[2\]](#)[\[3\]](#)

- Sample Preparation (Derivatization):
 - Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent.
 - To make the carboxylic acid volatile for GC analysis, it must be derivatized. A common method is silylation. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the sample solution.[\[3\]](#)
 - Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1-2 hours) to ensure complete derivatization.[\[3\]](#)
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μ L) of the derivatized sample into the GC-MS system.[\[2\]](#)
 - The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.[\[2\]](#)
 - The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.[\[2\]](#)
- Mass Spectrometry Detection:
 - As the derivatized analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
 - In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
 - A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a solid organic compound like **5-Methoxy-3-methylphthalic acid**.

Workflow for Spectroscopic Analysis of 5-Methoxy-3-methylphthalic Acid



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Caption: Logical workflow for the spectroscopic analysis of a solid organic compound.

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